molecular formula C8H7BrN2 B12828174 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine

Katalognummer: B12828174
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: QBEULWUDEDIWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine typically involves the bromination of 2-methylpyrrolo[1,2-a]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Material Science: It is explored for its potential use in the development of organic electronic materials and other advanced materials.

Wirkmechanismus

The exact mechanism of action of 3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom can enhance the compound’s ability to interact with biological targets, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Similar in structure but contains an imidazole ring instead of a pyrimidine ring.

    3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring and exhibits different biological activities.

Uniqueness

3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine is unique due to its specific combination of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties. Its bromine atom also provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

Molekularformel

C8H7BrN2

Molekulargewicht

211.06 g/mol

IUPAC-Name

3-bromo-2-methylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)5-11-4-2-3-8(11)10-6/h2-5H,1H3

InChI-Schlüssel

QBEULWUDEDIWIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CN2C=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.